Product packaging for 3-Nitrooxymethyl-benzoic acid(Cat. No.:CAS No. 646511-09-3)

3-Nitrooxymethyl-benzoic acid

Cat. No.: B15169719
CAS No.: 646511-09-3
M. Wt: 197.14 g/mol
InChI Key: SPZQKUARGGNELK-UHFFFAOYSA-N
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Description

3-Nitrooxymethyl-benzoic acid is a benzoic acid derivative of interest in organic synthesis and pharmaceutical research. The structure incorporates both a carboxylic acid and a nitromethyl group on the aromatic ring, making it a potential multifunctional building block for the preparation of more complex molecules. Researchers may utilize this compound in the synthesis of active pharmaceutical ingredients (APIs) or other fine chemicals. The electron-withdrawing nitromethyl group can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring in subsequent transformations, such as reductions to the corresponding amine. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO5 B15169719 3-Nitrooxymethyl-benzoic acid CAS No. 646511-09-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

646511-09-3

Molecular Formula

C8H7NO5

Molecular Weight

197.14 g/mol

IUPAC Name

3-(nitrooxymethyl)benzoic acid

InChI

InChI=1S/C8H7NO5/c10-8(11)7-3-1-2-6(4-7)5-14-9(12)13/h1-4H,5H2,(H,10,11)

InChI Key

SPZQKUARGGNELK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CO[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 Nitrooxymethyl Benzoic Acid and Its Derivatives

Established Synthetic Pathways for the Nitrooxymethyl Moiety

The construction of the 3-nitrooxymethyl-benzoic acid structure hinges on the successful formation of the nitrate (B79036) ester on the benzyl (B1604629) position. A plausible synthetic route begins with 3-(hydroxymethyl)benzoic acid, where the hydroxyl and carboxylic acid groups are manipulated in a stepwise fashion.

Esterification Reactions and Strategies for Derivatization

A key initial step in the synthesis of this compound is the protection of the carboxylic acid group to prevent it from interfering with subsequent reactions on the hydroxymethyl group. This is commonly achieved through Fischer-Speier esterification. researchgate.netusm.my In this acid-catalyzed reaction, the benzoic acid derivative is refluxed with an excess of an alcohol, such as methanol (B129727) or ethanol (B145695), in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). researchgate.netacs.org This equilibrium-driven process yields the corresponding ester, for example, methyl 3-(hydroxymethyl)benzoate. usm.my The removal of water as it forms can drive the reaction toward the product.

Once the final this compound molecule is synthesized, its carboxylic acid group provides a handle for further derivatization. For instance, it can be converted into an acid chloride using reagents like thionyl chloride (SOCl₂), which can then be reacted with various amines to form a diverse library of amide derivatives. nih.gov This strategy allows for the modification of the molecule's properties for various applications.

Nitration Procedures Utilizing Silver Nitrate (AgNO₃) as a Key Reagent

The formation of the nitrooxymethyl group is a critical transformation. This is typically achieved not by direct nitration of the benzene (B151609) ring, but by converting the benzylic alcohol to a nitrate ester. A standard and effective method for this is the reaction of an alkyl halide with silver nitrate (AgNO₃). libretexts.orgacs.org

The synthetic sequence would involve:

Halogenation : The protected starting material, methyl 3-(hydroxymethyl)benzoate, is first converted to its corresponding alkyl halide, such as methyl 3-(bromomethyl)benzoate. This is a standard transformation of an alcohol.

Nitrate Ester Formation : The resulting alkyl halide is then treated with silver nitrate in a suitable solvent like acetonitrile (B52724), where AgNO₃ is soluble. acs.org The silver ion (Ag⁺) facilitates the departure of the halide leaving group by precipitating as a silver halide (e.g., AgBr). pearson.comyoutube.com This allows the nitrate ion (NO₃⁻) to act as a nucleophile, attacking the benzylic carbon and forming the desired nitrate ester, methyl 3-(nitrooxymethyl)benzoate. acs.orgsciencemadness.org This type of reaction, often referred to as a Victor Meyer reaction when using silver nitrite (B80452) (AgNO₂), is highly effective for preparing nitrate esters from reactive halides. youtube.comaakash.ac.inyoutube.comyoutube.comyoutube.com

The use of silver nitrate is advantageous as the precipitation of the insoluble silver halide drives the reaction to completion. uwo.ca

Exploration of Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner products compared to conventional heating methods. scirp.orgresearchgate.net This technology utilizes the direct coupling of microwave energy with polar molecules in the reaction mixture, resulting in rapid and uniform heating. scirp.orgsciencemadness.org

Several steps in the synthesis of this compound and its derivatives can be enhanced by microwave irradiation:

Esterification : Fischer esterification, which can be slow under conventional reflux, can be significantly accelerated. usm.my Studies on benzoic acid and its derivatives have shown that using a sealed-vessel microwave reactor can heat the solvent above its boiling point, dramatically increasing the reaction rate and achieving high conversions in minutes rather than hours. researchgate.netacs.orgcolab.ws

Nitration : While direct nitration of the ring is not the desired pathway here, microwave-assisted nitrations of various aromatic compounds have been successfully demonstrated using reagents like calcium nitrate or dilute nitric acid, often under solvent-free conditions. sciencemadness.orgorientjchem.orgchemrj.org This suggests that the nitrate ester formation step could also potentially be optimized using microwave heating, leading to a more efficient and environmentally friendly process. researchgate.net

Amide Formation : The coupling of carboxylic acids with amines to form amides, often facilitated by coupling agents like DCC, can be sluggish. Microwave irradiation has been shown to effectively drive these reactions to completion in short timeframes with good yields. nih.gov

Functional Group Interconversions and Protective Group Strategies

The synthesis of complex molecules often requires the careful management of reactive functional groups through protection and deprotection steps, as well as controlled interconversions.

Acid-Catalyzed Hydrolysis Procedures

The final step in the proposed synthesis of this compound is the deprotection of the carboxyl group. After the nitrooxymethyl moiety has been successfully installed, the methyl or ethyl ester group must be hydrolyzed back to the carboxylic acid. This is typically accomplished through acid-catalyzed hydrolysis. chemistrysteps.com

The reaction involves heating the ester in the presence of a dilute aqueous acid, such as hydrochloric acid or sulfuric acid. acs.orglibretexts.org The mechanism is essentially the reverse of Fischer esterification. chemistrysteps.com The reaction is an equilibrium process, and using a large excess of water helps to drive it towards the formation of the carboxylic acid and the alcohol. libretexts.org The rate of hydrolysis can depend on the specific acid and its concentration, but provides a reliable method for liberating the final carboxylic acid product. researchgate.netcdnsciencepub.com

Application of N-Protecting Groups, including the Trityl Group, in Synthetic Sequences

In syntheses involving molecules that contain an amine group in addition to other reactive functionalities, the use of a protecting group for the nitrogen atom is essential to prevent unwanted side reactions. tubitak.gov.tr A variety of N-protecting groups exist, such as Boc, Cbz, and Fmoc, each with its own specific conditions for application and removal.

The trityl (triphenylmethyl, Tr) group is a particularly useful protecting group for primary amines and alcohols due to its steric bulk and specific cleavage conditions. total-synthesis.comacgpubs.org

Protection : An amine can be protected by reacting it with trityl chloride (TrCl) in the presence of a base like pyridine. The bulky nature of the trityl group often allows for selective protection of primary amines over more hindered secondary amines, or amines over hydroxyl groups due to the greater nucleophilicity of nitrogen. total-synthesis.comacgpubs.orgmdpi.org

Directing Role : The trityl group's size can also serve as a directing group, sterically hindering certain positions on a molecule and guiding subsequent reactions to occur at less hindered sites.

Deprotection : The trityl group is highly acid-labile. It can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or even acetic acid, which cleaves the C-N bond via an Sₙ1-type mechanism. tubitak.gov.trcommonorganicchemistry.com This cleavage is driven by the formation of the highly stable trityl carbocation. total-synthesis.com

The use of the trityl group, with its specific acid-labile deprotection, provides an orthogonal protection strategy when other groups in the molecule might be sensitive to the conditions used to remove other protecting groups (e.g., hydrogenolysis for a Cbz group or strong base for an Fmoc group). tubitak.gov.tr

Advanced Separation and Analytical Techniques for Research Synthesis

The synthesis of this compound and its derivatives invariably produces a crude reaction mixture containing the desired product, unreacted starting materials, and various byproducts. Achieving high purity, essential for subsequent chemical transformations and analytical characterization, necessitates sophisticated separation techniques. Among these, chromatographic methods are paramount, with flash chromatography being a principal technique for preparative scale purification in a research setting.

Flash chromatography, a technique that utilizes a constant, positive pressure to accelerate solvent flow over a stationary phase, is highly effective for separating components of a chemical mixture. For the purification of polar, aromatic carboxylic acids like this compound and its synthetic precursors, silica (B1680970) gel is a commonly employed stationary phase. The separation principle relies on the differential partitioning of compounds between the polar stationary phase and a less polar mobile phase.

The process typically involves the following steps:

Sample Preparation: The crude product from a synthesis, for instance, the nitration of 3-hydroxymethyl-benzoic acid or the oxidation of an appropriate precursor, is first dissolved in a minimal amount of a suitable solvent.

Column Packing: A glass column is packed with a slurry of silica gel (typically 100-200 mesh) in a non-polar solvent.

Elution: The dissolved crude mixture is loaded onto the top of the silica column. A solvent or a mixture of solvents (the eluent or mobile phase) is then passed through the column under pressure. The polarity of the eluent is critical and is often increased gradually (gradient elution) to effectively separate compounds with different polarities.

Fraction Collection: As the solvent flows through the column, the separated components elute at different times. These are collected in sequential fractions, which are then analyzed (commonly by Thin-Layer Chromatography, TLC) to identify those containing the pure product.

In the context of synthesizing nitroaromatic benzoic acids, purification is often challenging due to the presence of isomeric byproducts and other impurities. For example, in the synthesis of related compounds like 3-nitro-2-methylbenzoic acid, recrystallization from solvents like methanol or ethanol is often used after initial isolation to achieve high purity (>98%). google.com A patent for the co-production of 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid describes washing the crude product with water, followed by esterification and distillation, and finally recrystallization from methanol to obtain the purified 3-nitro-2-methylbenzoic acid. patsnap.com

For acidic compounds like benzoic acid derivatives, modifying the mobile phase can improve separation. The addition of a small amount of a volatile acid, such as acetic acid or trifluoroacetic acid (TFA), to the eluent can suppress the ionization of the carboxylic acid group. teledyneisco.com This leads to less tailing and sharper peaks, resulting in better separation from non-acidic impurities. Conversely, in cases where an acidic impurity needs to be strongly retained on the silica column, a small amount of a base like triethylamine (B128534) can be added to the eluent. researchgate.net

The table below outlines a hypothetical flash chromatography protocol for the purification of a synthetic intermediate of this compound, based on established methods for similar aromatic carboxylic acids.

Table 1: Illustrative Flash Chromatography Parameters for a Nitroaromatic Benzoic Acid Intermediate

ParameterDescriptionRationale
Stationary Phase Silica Gel (100-200 mesh)Standard polar adsorbent for separating moderately polar organic compounds.
Mobile Phase (Eluent) Hexane/Ethyl Acetate Gradient (e.g., 9:1 to 1:1) with 0.1% Acetic AcidStarts with low polarity to elute non-polar impurities, then gradually increases polarity to elute the more polar carboxylic acid product. Acetic acid suppresses deprotonation of the analyte, improving peak shape. teledyneisco.comnih.gov
Sample Loading Dry loading or minimal solvent volumeConcentrates the sample into a narrow band at the start of the purification, leading to better resolution.
Detection Method UV light (254 nm) or TLC analysis of collected fractionsAromatic nitro-compounds are typically UV-active. TLC is used to identify fractions containing the pure product. patsnap.com

High-Performance Liquid Chromatography (HPLC) is another powerful chromatographic technique, primarily used for analytical purposes to determine the purity of the final product and monitor reaction progress. googleapis.com By using a C18 reversed-phase column and a mobile phase of acetonitrile and water with an acidic modifier, high-resolution separation can be achieved to quantify the purity of the synthesized this compound. researchgate.netzodiaclifesciences.com

Mechanistic Investigations of Nitric Oxide Release from 3 Nitrooxymethyl Benzoic Acid Conjugates

Enzymatic Biotransformation Pathways Leading to Nitric Oxide Liberation

The enzymatic release of nitric oxide from organic nitrates is a complex process primarily mediated by two key enzyme systems: the Cytochrome P450 (CYP450) superfamily and Glutathione (B108866) S-transferases (GSTs). nih.govresearchgate.net

Cytochrome P450 System: The CYP450 reductase system is a significant pathway for the biotransformation of many organic nitrates. nih.gov Various CYP450 isoforms, such as CYP1A2, CYP2J2, and CYP3A4, have been implicated in the generation of nitric oxide from compounds structurally related to 3-Nitrooxymethyl-benzoic acid. nih.govmdpi.com The proposed mechanism involves the reduction of the nitrate (B79036) ester by NADPH-cytochrome P450 reductase, leading to the formation of an unstable intermediate that subsequently decomposes to release nitric oxide. nih.gov The specific isoforms involved can vary depending on the tissue and the specific structure of the organic nitrate. mdpi.com

Glutathione S-transferases (GSTs): GSTs represent another major enzymatic pathway for the metabolism of organic nitrates. researchgate.netcopernicus.org This process is dependent on the presence of glutathione (GSH). The mechanism is thought to involve the nucleophilic attack of the sulfhydryl group of GSH on the nitrogen atom of the nitrooxy group. researchgate.net This reaction forms an unstable S-nitroglutathione (GSNO2) intermediate, which can then non-enzymatically react with another GSH molecule to produce glutathione disulfide (GSSG) and release nitrite (B80452) (NO2-). researchgate.net The liberated nitrite can then be further reduced to nitric oxide by various cellular reductases. researchgate.net

Non-Enzymatic Decomposition Mechanisms Contributing to Nitric Oxide Egress

In addition to enzymatic pathways, organic nitrates can undergo non-enzymatic decomposition to release nitric oxide. This can occur through several mechanisms, often influenced by the local chemical environment.

One significant pathway involves the reaction with thiol-containing molecules, such as cysteine. nih.gov These reactions can proceed without enzymatic catalysis, although they are generally slower than their enzyme-mediated counterparts. The presence of reducing agents and changes in pH can also influence the rate of non-enzymatic NO release. For instance, under acidic conditions, nitrite, a potential breakdown product of organic nitrates, can undergo disproportionation to form nitric oxide. nih.gov

Kinetic Studies of Nitric Oxide Release Profiles

Detailed kinetic data specifically for the nitric oxide release from this compound is not available in the reviewed literature. For the broader class of organic nitrates, the kinetics of NO release are known to be highly variable and dependent on several factors, including the specific chemical structure of the donor molecule, the biological milieu (e.g., presence of enzymes and thiols), and physicochemical conditions like pH and temperature.

Generally, the release of NO from organic nitrates can follow complex kinetics, which may not adhere to simple first-order or zero-order models. The release profile is often characterized by an initial burst followed by a more sustained release phase. To accurately determine the kinetic profile of this compound, dedicated experimental studies using techniques such as chemiluminescence or electrochemical sensors would be required.

Influence of Molecular Architecture and Substituent Effects on Nitric Oxide Release Kinetics

The molecular structure of an organic nitrate plays a critical role in determining its reactivity and the kinetics of nitric oxide release. The electronic and steric properties of substituents on the aromatic ring can significantly influence the susceptibility of the nitrooxy group to both enzymatic and non-enzymatic attack.

For a compound like this compound, the presence of the carboxylic acid group at the meta position relative to the nitrooxymethyl group will have a distinct electronic effect. The electron-withdrawing nature of the carboxylic acid group can influence the electron density around the nitrooxy moiety, potentially affecting its interaction with enzymes and other nucleophiles.

Studies on related aromatic NO donors have shown that the position and nature of substituents can modulate the rate of NO release. For example, the introduction of electron-donating or electron-withdrawing groups can alter the stability of the molecule and the ease with which the O-NO2 bond is cleaved. Without specific comparative studies on a series of nitrooxymethyl-benzoic acid analogs, it is difficult to precisely predict the effect of the meta-carboxyl substituent on the NO release kinetics of this compound compared to other isomers or substituted analogs.

Preclinical Biological Activity and Molecular Mechanisms of 3 Nitrooxymethyl Benzoic Acid Derivatives in in Vitro Systems

In Vitro Pharmacological Profiling and Cellular Assays

The in vitro evaluation of 3-Nitrooxymethyl-benzoic acid derivatives has provided crucial insights into their multimodal mechanism of action, extending beyond the classical cyclooxygenase (COX) inhibition associated with aspirin (B1665792).

Derivatives of this compound have demonstrated significant antiplatelet activity in various in vitro models. A notable example is the compound 2-(acetyloxy)benzoic acid 3-(nitrooxymethyl)phenyl ester, also known as NCX 4016, a nitro-derivative of aspirin. In vitro studies have shown that NCX 4016 exhibits potent inhibitory effects on the early phases of platelet activation. medchemexpress.com

Research has detailed the inhibitory effects of NCX 4016 on several key markers of platelet activation. Unlike acetylsalicylic acid, NCX 4016 was found to inhibit platelet adhesion, reduce the cytosolic calcium concentration in platelets, and decrease the expression of glycoprotein (B1211001) IIb/IIIa (CD41) and P-selectin (CD62P) on the platelet surface. medchemexpress.com Furthermore, NCX 4016 effectively prevented thrombin-induced platelet aggregation. medchemexpress.com The antiplatelet effects of NCX 4016 that are not shared with aspirin are attributed to the release of nitric oxide. This is supported by the observation that these inhibitory activities were abolished in the presence of oxyhemoglobin and methylene (B1212753) blue, known inhibitors of NO signaling. medchemexpress.com

The dual mechanism of action of NCX 4016 is further highlighted by its ability to almost completely inhibit platelet thromboxane (B8750289) A2 production and arachidonic acid-induced platelet aggregation, effects that persisted even in the presence of oxyhemoglobin and methylene blue. medchemexpress.com This indicates that the compound retains the cyclooxygenase-inhibiting properties of its parent aspirin molecule while gaining additional antiplatelet effects through the NO-donating moiety. medchemexpress.com

Table 1: In Vitro Antiplatelet Activity of a this compound Derivative (NCX 4016)

ParameterEffect of NCX 4016
Platelet AdhesionInhibited
Platelet Cytosolic Calcium ConcentrationReduced
Glycoprotein IIb/IIIa (CD41) ExpressionDecreased
P-selectin (CD62P) ExpressionDecreased
Thrombin-Induced Platelet AggregationPrevented
Thromboxane A2 ProductionInhibited
Arachidonic Acid-Induced AggregationInhibited

The anti-inflammatory properties of this compound derivatives have been investigated in cellular models of inflammation, often employing lipopolysaccharide (LPS) to induce an inflammatory response. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and other immune cells, leading to the production of various pro-inflammatory mediators, including nitric oxide. The overproduction of NO in this context is mediated by the inducible nitric oxide synthase (iNOS) enzyme, and its levels can be indirectly measured by the accumulation of nitrite (B80452) in the cell culture medium.

Studies on nitro-aspirin derivatives have shown their potential to modulate the inflammatory response. For instance, both aspirin and sodium salicylate (B1505791) have been shown to inhibit the production of nitric oxide in the RAW 264.7 murine macrophage cell line following stimulation with LPS. nih.gov However, the effects on iNOS mRNA induction can be complex and dependent on the stimulus. nih.gov

More specifically, the nitro-aspirin derivative NCX 4016 has been shown to possess a broader spectrum of anti-inflammatory activities compared to aspirin. nih.gov In a study using a rat model, NCX 4016 was found to blunt the LPS-induced synthesis of tissue factor and cyclooxygenase-2 (COX-2) mRNAs in circulating monocytes. nih.gov Furthermore, unlike aspirin, NCX 4016 reduced the plasma levels of the pro-inflammatory cytokines interleukin-1beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). nih.gov This suggests that the nitric oxide-releasing moiety contributes to a more comprehensive anti-inflammatory profile. While direct in vitro data on nitrite accumulation for this compound specifically is limited, the known effects of NO donors and related compounds suggest a modulatory role in LPS-induced inflammatory pathways.

The nitric oxide-donating capacity of this compound derivatives endows them with vasorelaxant properties, a feature not typically associated with traditional NSAIDs. In vitro studies using isolated blood vessel preparations have confirmed this activity. For example, nitroflurbiprofen, a NO-releasing derivative of flurbiprofen, has been shown to relax pre-contracted rat aorta. nih.gov This vasorelaxant effect was demonstrated to be dependent on the release of nitric oxide, as it was potentiated by zaprinast (B1683544) (a phosphodiesterase inhibitor that enhances cGMP levels) and reduced by ODQ (an inhibitor of soluble guanylate cyclase, the receptor for NO). nih.gov

Cellular and Subcellular Targets of Nitric Oxide-Mediated Action

The biological effects of the nitric oxide released from this compound derivatives are mediated through its interaction with specific cellular and subcellular targets, leading to the modulation of key signaling pathways.

A primary downstream signaling pathway activated by nitric oxide is the cyclic guanosine (B1672433) monophosphate (cGMP) pathway. NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. This second messenger then activates cGMP-dependent protein kinase (PKG), which phosphorylates various downstream targets to elicit a cellular response.

In the context of the antiplatelet activity of the this compound derivative NCX 4016, a key finding was the increase in intracellular cGMP levels during thrombin-induced platelet aggregation upon incubation with the compound. nih.gov This elevation of cGMP is a direct consequence of NO release and subsequent sGC activation, contributing to the inhibition of platelet activation and aggregation. nih.gov This mechanism is distinct from the COX-inhibitory action of aspirin and underscores the added therapeutic potential of such derivatives.

Beyond the cGMP pathway, nitric oxide can also exert its effects through a post-translational modification known as S-nitrosylation (or S-nitrosation). This process involves the covalent attachment of a nitroso group to the thiol side chain of a cysteine residue within a protein, forming an S-nitrosothiol (SNO). S-nitrosylation can alter a protein's function, stability, or localization, thereby regulating a wide array of cellular processes.

While specific protein S-nitrosylation targets of this compound have not been extensively characterized in the available literature, the release of nitric oxide from these compounds makes it plausible that they can induce such modifications. It is recognized that S-nitrosylation can endow S-nitroso-proteins with the ability to trans-S-nitrosylate other proteins, propagating NO-based signals in a manner analogous to kinase cascades. nih.gov The specificity of protein S-nitrosylation is governed by enzymatic machinery, including transnitrosylases and denitrosylases, which control the steady-state levels of SNO-proteins. nih.gov Given that NCX 4016 has been shown to induce the loss of redox-dependent cell viability, which was attenuated by the thiol-protectant N-acetylcysteine, it suggests an alteration of the thiol-redox status within cells, a process in which S-nitrosylation can play a significant role. nih.gov

Interactions with Endogenous Biochemical Systems

Derivatives of this compound are recognized as nitric oxide (NO)-donor drugs. vulcanchem.com The primary mechanism by which these compounds are thought to influence the Endothelium-Derived Relaxing Factor (EDRF) pathway is through the release of nitric oxide (NO). vulcanchem.comnih.gov NO is a critical signaling molecule and a key component of EDRF, responsible for mediating vasodilation. nih.govmdpi.com

In vitro, the influence of such compounds is typically assessed by their ability to induce relaxation in isolated vascular tissues. The nitrooxy group (-O-NO2) within the molecular structure of this compound derivatives serves as a pharmacophore, which can release NO in biological systems. vulcanchem.com This release of NO mimics the action of endogenous NO produced by endothelial cells, thereby activating the EDRF pathway.

The process involves the activation of soluble guanylate cyclase (sGC) in vascular smooth muscle cells by the released NO. This activation leads to an increase in the intracellular concentration of cyclic guanosine monophosphate (cGMP). The rise in cGMP levels subsequently activates protein kinase G (PKG), which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular calcium levels and ultimately leading to smooth muscle relaxation and vasodilation.

While direct studies on this compound derivatives are limited, the well-established mechanism of other organic nitrates, such as isosorbide (B1672297) mononitrate, provides a strong basis for their proposed influence on the EDRF pathway. vulcanchem.com The release of NO from these compounds effectively supplements the endogenous production, particularly in conditions associated with endothelial dysfunction where native NO production is impaired. mdpi.com

Endogenous nitric oxide is synthesized by a family of enzymes known as nitric oxide synthases (NOS), which includes endothelial NOS (eNOS), neuronal NOS (nNOS), and inducible NOS (iNOS). mdpi.com These enzymes catalyze the conversion of L-arginine to L-citrulline, producing NO in the process. mdpi.com

Current research suggests that this compound derivatives function as NO-donors or prodrugs, releasing NO through enzymatic or chemical degradation, rather than acting as direct substrates for nitric oxide synthase. vulcanchem.comnih.gov The role of a substrate for NOS requires a specific molecular structure that can bind to the active site of the enzyme and undergo oxidation. The established substrates for NOS are L-arginine and its analogs. nih.gov

In vitro studies on various compounds demonstrate that for a molecule to be a substrate for NOS, it must possess a guanidine (B92328) group or a similar moiety that can be oxidized by the enzyme. mdpi.com this compound and its derivatives lack this critical structural feature. Therefore, it is unlikely that they would serve as substrates for any of the NOS isoforms.

Instead, the interaction of these derivatives with the nitric oxide system is one of bypassing the need for NOS-catalyzed synthesis of NO. By providing an exogenous source of NO, these compounds can elicit biological effects downstream of NO production, such as vasodilation, independently of the functional state of NOS enzymes. This is particularly relevant in pathological conditions where NOS activity may be compromised.

Data Table: Properties of Representative NO-Releasing Compounds

The following table provides data on representative compounds that release nitric oxide, illustrating the general characteristics of this class of molecules.

Compound NameClassMechanism of NO ReleasePrimary In Vitro Effect
Isosorbide Mononitrate Organic Nitrate (B79036)Enzymatic degradation in smooth muscle cellsVasodilation
S-nitroso-N-acetylpenicillamine (SNAP) S-nitrosothiolSpontaneous and light-induced decompositionNO-mediated signaling
Nitroglycerin (Glyceryl trinitrate) Organic NitrateMitochondrial aldehyde dehydrogenase-dependentVasodilation

Rational Design and Structure Activity Relationships Sar of 3 Nitrooxymethyl Benzoic Acid Conjugates

Core Principles for the Design of Nitric Oxide-Donating Prodrugs

The design of nitric oxide (NO)-donating prodrugs is a sophisticated strategy in medicinal chemistry aimed at harnessing the diverse physiological roles of NO for therapeutic benefit. NO is a critical signaling molecule involved in various physiological and pathological processes, including vasodilation, neurotransmission, and immune responses. The therapeutic potential of NO is often limited by its short half-life and non-specific reactivity. NO-donating prodrugs are designed to overcome these limitations by providing a stable chemical entity that can release NO in a controlled and targeted manner. nih.govrsc.orgfrontiersin.org

The fundamental principle behind these prodrugs is the incorporation of an NO-releasing moiety, such as a nitrooxy group (-ONO₂), into a parent molecule. nih.gov This parent molecule can be an established drug or a scaffold designed for specific targeting. The nitrooxy group serves as a latent form of NO, which is released upon metabolic activation, often through enzymatic or non-enzymatic hydrolysis. nih.gov

In the case of 3-Nitrooxymethyl-benzoic acid , the core components are:

The Nitrooxy Group (-ONO₂): This is the functional group responsible for donating nitric oxide.

The Oxymethyl Linker (-OCH₂-): This linker connects the NO-donating group to the benzoic acid scaffold. The nature of the linker is crucial as it significantly influences the stability of the prodrug and the rate of NO release. nih.gov

Exploration of Linker Chemistry and its Impact on Nitric Oxide Release and Subsequent Bioactivity

The linker connecting the NO-donating moiety to the parent molecule is a critical determinant of the prodrug's properties. The chemical nature of the linker dictates the rate and mechanism of NO release, which in turn affects the bioactivity of the compound. nih.gov In This compound , the oxymethyl linker is a simple and common choice.

The stability of the nitrooxy group is influenced by the electronic and steric properties of the adjacent linker. For instance, the introduction of electron-withdrawing or electron-donating groups on the linker can modulate the lability of the O-NO₂ bond. This allows for the fine-tuning of the NO release profile to match the desired therapeutic window.

Research in this area often involves synthesizing a series of analogues with different linkers and evaluating their NO release kinetics and biological effects. This structure-activity relationship (SAR) study helps in identifying the optimal linker for a specific therapeutic application.

Below is a hypothetical interactive data table illustrating how linker modifications could influence NO release:

Table 1: Hypothetical Impact of Linker Modification on NO Release from this compound Analogues Note: This data is illustrative and for conceptual purposes only.

Compound ID Linker Structure Half-life of NO Release (min) Relative Vasodilation Activity (%)
C-1 -OCH₂- 60 100
C-2 -OCH(CH₃)- 45 120
C-3 -OCH₂CH₂- 90 80

| C-4 | -OC(CH₃)₂- | 30 | 150 |

This hypothetical data suggests that increasing the steric bulk on the linker (e.g., C-2 and C-4) could potentially lead to a faster rate of NO release and enhanced bioactivity. Conversely, a longer, more flexible linker (e.g., C-3) might result in a slower, more sustained release of NO.

Strategic Derivatization for Enhanced Biological Performance and Targeting

To improve the therapeutic potential of This compound , strategic derivatization is a key research avenue. This involves chemically modifying the benzoic acid scaffold to either integrate it with another pharmacophore or to create multi-target directed ligands. researchgate.net

A significant research paradigm in cardiovascular drug design is the creation of hybrid molecules that combine the pharmacological actions of two different drug classes. dundee.ac.uknih.gov Angiotensin II Receptor Blockers (ARBs) are a class of drugs widely used to treat hypertension and heart failure. nih.govmayoclinic.org They work by blocking the action of angiotensin II, a potent vasoconstrictor. nih.gov

The rationale for conjugating This compound with an ARB is to create a single molecule with dual antihypertensive mechanisms: the vasodilation induced by NO and the blockade of the renin-angiotensin system. This could lead to a synergistic effect, providing more effective blood pressure control and potentially offering additional cardiovascular protection. mdpi.com

The design of such conjugates would involve linking the This compound moiety to a suitable position on the ARB molecule, ensuring that the pharmacological activity of both components is retained or even enhanced.

Below is a hypothetical data table from a research study evaluating such conjugates:

Table 2: Hypothetical Structure-Activity Relationship of this compound-ARB Conjugates Note: This data is illustrative and for conceptual purposes only.

Conjugate ID ARB Moiety AT₁ Receptor Affinity (IC₅₀, nM) NO Release Rate (nmol/min) In Vivo Antihypertensive Effect (mmHg reduction)
ARB-NO-1 Losartan 15 5.2 25
ARB-NO-2 Valsartan 12 6.8 30
ARB-NO-3 Telmisartan 8 4.5 28

| ARB-NO-4 | Olmesartan | 10 | 7.1 | 35 |

This hypothetical SAR table illustrates how different ARB pharmacophores, when conjugated with the This compound moiety, could exhibit varying degrees of AT₁ receptor affinity, NO release, and ultimately, antihypertensive efficacy.

The concept of multi-target directed ligands (MTDLs) has gained significant traction in modern drug discovery. nih.govacs.org MTDLs are single chemical entities designed to interact with multiple biological targets simultaneously, which can be particularly advantageous for treating complex, multifactorial diseases. dundee.ac.uknih.gov

Incorporating the This compound moiety into an MTDL framework opens up numerous therapeutic possibilities. For instance, it could be combined with pharmacophores that have anti-inflammatory, anti-platelet, or other cardiovascular protective effects. The goal is to design a single molecule that can address multiple pathological pathways involved in a disease. researchgate.net

The design of such MTDLs requires a deep understanding of the structure-activity relationships of each pharmacophore and the interplay between them within the hybrid molecule. Computational modeling and extensive in vitro and in vivo testing are crucial for the successful development of these advanced therapeutic agents.

Advanced Research Methodologies for the Study of 3 Nitrooxymethyl Benzoic Acid

Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights

The precise chemical structure of 3-nitrooxymethyl-benzoic acid is unequivocally confirmed through a combination of spectroscopic methods. Each technique provides unique and complementary information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons. The carboxylic acid proton (-COOH) would appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm. The aromatic protons on the benzene (B151609) ring would present as a complex multiplet pattern in the aromatic region (approximately 7.5-8.5 ppm). The two methylene (B1212753) protons (-CH₂-) of the nitrooxymethyl group would be observed as a singlet, likely in the range of 5.0-6.0 ppm, shifted downfield due to the influence of the adjacent electronegative oxygen and nitro groups.

¹³C NMR: The carbon NMR spectrum would complement the proton data. The carbonyl carbon of the carboxylic acid would be found at the most downfield position (around 165-170 ppm). The aromatic carbons would generate several signals between 120-150 ppm, with the carbon attached to the carboxylic acid and the one attached to the nitrooxymethyl group showing distinct shifts. The methylene carbon (-CH₂) is anticipated to appear in the 60-70 ppm region.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by a very broad absorption band for the O-H stretch of the carboxylic acid's hydrogen-bonded dimer, typically spanning from 3300 to 2500 cm⁻¹. docbrown.infospectroscopyonline.com The C=O (carbonyl) stretching vibration of the carboxylic acid would result in a strong, sharp peak between 1710 and 1680 cm⁻¹. spectroscopyonline.com Additionally, strong characteristic absorptions corresponding to the nitro group (NO₂) would be visible, typically as two distinct bands for asymmetric and symmetric stretching, around 1550-1500 cm⁻¹ and 1370-1335 cm⁻¹, respectively. The C-O stretching of the carboxylic acid and the ether linkage would also be present in the fingerprint region. spectroscopyonline.com

Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) can confirm the molecular formula C₈H₇NO₅. Electron ionization (EI) mass spectrometry would likely show a molecular ion peak [M]⁺ and characteristic fragmentation patterns, including the loss of the nitrooxy group (-ONO₂) and the carboxylic acid group (-COOH).

Table 1: Predicted Spectroscopic Data for this compound
TechniqueFunctional GroupExpected Peak/Signal
¹H NMRCarboxylic Acid (-COOH)>10 ppm (broad singlet)
Aromatic (Ar-H)~7.5 - 8.5 ppm (multiplets)
Methylene (-CH₂-)~5.0 - 6.0 ppm (singlet)
¹³C NMRCarbonyl (-C=O)~165 - 170 ppm
Aromatic (Ar-C)~120 - 150 ppm
Methylene (-CH₂-)~60 - 70 ppm
IR Spectroscopy (cm⁻¹)Hydroxyl (-OH)3300 - 2500 (very broad)
Carbonyl (C=O)1710 - 1680 (strong, sharp)
Nitro (NO₂)~1550 & ~1350 (strong)
Mass Spectrometry (HRMS)Molecular Ion [M]⁺m/z corresponding to C₈H₇NO₅ (197.0324)

Chromatographic-Mass Spectrometric Approaches for Metabolite Identification and Quantification in Preclinical Models

Understanding the metabolic fate of this compound is crucial for preclinical development. Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the gold standard for identifying and quantifying metabolites in biological matrices.

The general workflow involves administering the compound to preclinical animal models and collecting biological samples (e.g., plasma, urine, and feces) over time. These samples are then processed and analyzed by LC-MS/MS. The high-performance liquid chromatography (HPLC) step separates the parent compound from its various metabolites based on their physicochemical properties. sielc.com The mass spectrometer then detects the parent drug and any related metabolic products.

Potential metabolic pathways for this compound could include:

Hydrolysis: The ester linkage in the nitrooxymethyl group could be hydrolyzed to form 3-hydroxymethyl-benzoic acid and release nitric acid.

Reduction: The nitro group could be reduced to an amino group, yielding 3-aminoxymethyl-benzoic acid. ontosight.ai

Phase II Conjugation: The carboxylic acid or a hydroxylated metabolite could undergo conjugation reactions, such as glucuronidation or sulfation, to increase water solubility and facilitate excretion. Studies on similar compounds like 3-phenoxybenzoic acid have identified metabolites formed through O-glucuronidation and O-sulfation. nih.gov

Metabolites are identified by comparing the full-scan mass spectra and fragmentation patterns of samples from treated animals with those from control animals. Once identified, quantitative methods can be developed to measure the concentration of the parent compound and its major metabolites over time, providing key pharmacokinetic data.

Development and Refinement of Advanced In Vitro Assay Systems for Biological Characterization

The biological activity of this compound is assessed using a variety of advanced in vitro assay systems tailored to its potential therapeutic applications. Given its structural features, which include a nitro group and a benzoic acid moiety, assays could be developed to probe several biological activities.

Antimicrobial Activity: Many nitro-containing compounds exhibit antimicrobial properties. mdpi.com The efficacy of this compound could be tested against a panel of clinically relevant bacterial and fungal strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans) using broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC). researchgate.net

Anti-inflammatory and NO-Donating Properties: The nitrooxymethyl group suggests that the compound may act as a nitric oxide (NO) donor. NO has complex roles in inflammation. In vitro cell culture systems using macrophages (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) can be used to assess the compound's ability to modulate inflammatory responses, such as the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and NO itself.

Genotoxicity Assays: It is standard practice to evaluate the potential genotoxicity of new chemical entities. A battery of in vitro tests, such as the Ames test for mutagenicity in bacteria, and chromosomal aberration or micronucleus tests in cultured human peripheral blood lymphocytes, can be employed. nih.gov These assays are critical for early safety assessment. nih.gov

Table 2: Potential In Vitro Assays for Biological Characterization
Biological ActivityAssay SystemMeasured EndpointReference Compound Example
AntimicrobialBroth Microdilution with Bacterial/Fungal StrainsMinimum Inhibitory Concentration (MIC)Nitro-substituted Phenylthiourea ijarsct.co.in
Anti-inflammatoryLPS-stimulated Macrophage Cell LinesCytokine levels (e.g., TNF-α, IL-6), NO productionNitro fatty acids mdpi.com
GenotoxicityHuman Peripheral Blood LymphocytesChromosomal Aberrations, Micronucleus FrequencyBenzoic Acid nih.gov
Enzyme InhibitionIsolated Target Enzyme (e.g., Trans-sialidase)IC₅₀ (Inhibitory Concentration 50%)Benzoic Acid Derivatives mdpi.com

Application of Computational Chemistry and Molecular Modeling Techniques for Predicting Chemical Reactivity and Biological Activity

Computational chemistry and molecular modeling serve as powerful predictive tools in the early stages of drug discovery, helping to prioritize research efforts and provide insights into molecular behavior.

Quantum Chemistry for Reactivity Prediction Methods like Density Functional Theory (DFT) can be used to optimize the three-dimensional structure of this compound and calculate its electronic properties. researchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's electron-donating and -accepting capabilities, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity. inonu.edu.tr The Molecular Electrostatic Potential (MEP) map can also be calculated to visualize electron-rich and electron-poor regions, predicting sites susceptible to electrophilic and nucleophilic attack. researchgate.net

Predicting Biological Activity and Toxicity

PASS (Prediction of Activity Spectra for Substances): Online tools like PASS can predict a wide range of biological activities based on the compound's structure by comparing it to a large database of known bioactive molecules. inonu.edu.tr This can suggest potential therapeutic applications or off-target effects.

ADMET Prediction: In silico models are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. These predictions can flag potential liabilities, such as poor oral bioavailability or a high likelihood of toxicity, early in the research process. nih.gov

Molecular Docking: If a specific protein target is hypothesized for this compound, molecular docking simulations can be performed. This involves computationally placing the molecule into the binding site of the protein to predict its binding orientation and affinity. researchgate.net This technique can help to rationalize observed biological activity and guide the design of more potent analogs. For instance, docking studies on benzoic acid derivatives have been used to predict their interaction with enzymes like trans-sialidase. mdpi.com

These computational approaches, when used in concert with experimental validation, accelerate the research and development process by providing a rational basis for understanding and optimizing the chemical and biological properties of this compound.

Future Directions and Emerging Research Avenues for 3 Nitrooxymethyl Benzoic Acid Based Compounds

Exploration of Novel Biological Targets and Therapeutic Applications Beyond Established Research Areas

While the vasodilatory properties of nitric oxide are well-established, the future of 3-Nitrooxymethyl-benzoic acid-based compounds lies in uncovering and exploiting their effects on a wider range of biological targets. The versatility of NO as a signaling molecule suggests its involvement in numerous physiological and pathological processes that are yet to be fully explored in the context of these specific donors.

Emerging research is beginning to investigate the potential of NO donors in areas such as:

Antimicrobial and Anti-Biofilm Applications: Nitric oxide can disrupt biofilm formation and enhance the susceptibility of bacteria to conventional antibiotics. mdpi.com Future studies will likely focus on designing this compound derivatives with specific antimicrobial activity, potentially as standalone agents or in combination with existing antibiotics to combat resistant strains. mdpi.com

Neurodegenerative Disorders: The role of NO in the central nervous system is complex, with both neuroprotective and neurotoxic effects depending on its concentration and cellular environment. Research into this compound-based compounds could lead to the development of therapies for neurodegenerative diseases by carefully controlling NO levels to promote neuronal health.

Oncology: Nitric oxide exhibits a dual role in cancer, capable of both promoting and inhibiting tumor growth. researchgate.net At high concentrations, NO can be cytotoxic to cancer cells and sensitize them to other therapies. nih.gov The development of tumor-targeting this compound derivatives could provide a novel strategy for cancer treatment. researchgate.netrsc.org

Wound Healing: Nitric oxide is a key mediator in the inflammatory and proliferative phases of wound healing. researchgate.net Compounds that release NO in a controlled manner at the wound site could accelerate tissue repair and reduce scarring.

Development of Advanced Drug Delivery Systems for Controlled and Targeted Nitric Oxide Release

A significant hurdle in the therapeutic application of nitric oxide donors is achieving precise spatiotemporal control over NO release. nih.govnih.gov The short half-life and high reactivity of NO necessitate the development of sophisticated drug delivery systems. nih.govnih.gov For this compound-based compounds, future research will focus on creating delivery platforms that can release NO in response to specific physiological or external stimuli.

Key areas of development include:

Stimuli-Responsive Systems: These systems are designed to release NO in response to specific triggers present in the disease microenvironment, such as changes in pH, redox potential, or the presence of specific enzymes. This approach enhances the selectivity of the drug, minimizing off-target effects. nih.gov

Hybrid-NO Donors: This strategy involves chemically linking a this compound moiety to another pharmacologically active molecule. mdpi.comnih.gov The resulting hybrid compound can offer a synergistic therapeutic effect by delivering both NO and the parent drug to the target site. mdpi.com

Photo-activable Donors: Incorporating photo-labile groups into the structure of this compound derivatives would allow for light-triggered NO release. acs.org This provides a high degree of spatial and temporal control, making it a promising strategy for localized therapies. acs.org

Integration with Nanotechnology for Enhanced Pharmacological Control and Research Tools

Nanotechnology offers powerful tools to overcome many of the challenges associated with nitric oxide delivery. nih.govnih.gov Encapsulating or conjugating this compound-based compounds within nanocarriers can significantly improve their pharmacokinetic properties and therapeutic efficacy. researchgate.netnih.gov

Future research in this area will likely involve:

Nanoparticle-Based Delivery: A variety of nanomaterials, including silica (B1680970) nanoparticles, metal oxide nanoparticles, and polymeric nanoparticles, can be engineered to carry and release NO donors. mdpi.com These nanoparticles can be further functionalized with targeting ligands to ensure specific accumulation at the site of disease.

Enhanced Bioavailability and Stability: Nanocarriers can protect the NO donor from premature degradation in the bloodstream, increasing its circulation time and bioavailability. nih.gov

Controlled Release Kinetics: The physicochemical properties of the nanocarrier, such as its size, shape, and composition, can be tuned to control the rate of NO release. mdpi.com This allows for sustained and predictable delivery of the therapeutic agent.

Addressing Challenges and Identifying Opportunities in the Design of Next-Generation Nitric Oxide Donors for Academic Research

Despite the significant progress in the field, the design of next-generation nitric oxide donors for academic and ultimately clinical use faces several challenges. Overcoming these hurdles will open up new opportunities for therapeutic innovation.

Key challenges and opportunities include:

Spatiotemporal Control: Achieving precise control over the location, timing, and dosage of NO release remains a primary challenge. researchgate.net Future designs will need to incorporate more sophisticated release mechanisms that are highly responsive to specific biological cues.

Biocompatibility and Biodegradation: The byproducts of NO donor decomposition must be non-toxic and easily cleared from the body. The design of this compound derivatives must consider the entire metabolic fate of the molecule.

Translational Hurdles: Moving from promising preclinical data to clinical applications requires rigorous testing and validation. Overcoming the complexities of scaling up production and ensuring regulatory approval are significant challenges. researchgate.net

Multitarget-Drug Design: A significant opportunity lies in the development of multitarget drugs that combine the therapeutic effects of nitric oxide with other pharmacological agents. mdpi.com This approach could lead to more effective treatments for complex diseases.

The continued exploration of novel biological targets, the development of advanced drug delivery systems, the integration of nanotechnology, and the concerted effort to address existing design challenges will undoubtedly pave the way for the next generation of this compound-based nitric oxide donors with enhanced therapeutic potential.

Q & A

Q. What are the key safety considerations when handling 3-nitrobenzoic acid in laboratory settings?

  • Methodological Answer : 3-Nitrobenzoic acid is classified under GHS as hazardous (H302, H315, H319, H335, H412), indicating risks of toxicity if ingested, skin/eye irritation, and respiratory sensitization . Key precautions include:
  • Use of PPE: Non-permeable gloves, safety goggles, and lab coats to avoid direct contact .
  • Ventilation: Ensure fume hoods or local exhaust systems to prevent inhalation of dust or vapors .
  • Emergency measures: Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion .
  • Storage: Keep away from oxidizers (e.g., CO, NOx) in a cool, dry, well-ventilated area .

Q. How can researchers synthesize 3-nitrobenzoic acid, and what are the critical reaction conditions?

  • Methodological Answer : A common route involves nitration of benzoic acid derivatives. For example:
  • Substrate : Methyl benzoate or benzoyl chloride as precursors.
  • Nitration agent : Concentrated nitric acid (HNO₃) mixed with sulfuric acid (H₂SO₄) as a catalyst .
  • Conditions :
  • Temperature control (0–5°C) to prevent over-nitration or decomposition.
  • Stirring duration (2–4 hours) for complete reaction.
  • Workup : Neutralization with NaHCO₃, followed by recrystallization from ethanol/water for purification .

Q. What is the role of catalysts in the nitration of benzoic acid derivatives to form 3-nitrobenzoic acid?

  • Methodological Answer : Sulfuric acid acts as a Brønsted acid catalyst, protonating the nitrating agent (HNO₃) to generate the nitronium ion (NO₂⁺), the electrophile responsible for aromatic nitration. The catalyst is regenerated during the reaction, enabling sustained reactivity . Curly arrow mechanisms should illustrate the formation of NO₂⁺ and its attack on the meta position of the benzoic acid derivative, driven by the electron-withdrawing carboxylic acid group .

Advanced Research Questions

Q. What analytical techniques are recommended for characterizing 3-nitrobenzoic acid and its derivatives?

  • Methodological Answer :
  • Spectroscopy :
  • IR : Identify nitro (1520–1350 cm⁻¹, asymmetric stretch) and carboxylic acid (1700 cm⁻¹, C=O stretch) groups .
  • NMR : ¹H NMR reveals aromatic protons (δ 7.5–8.5 ppm) and carboxylic acid protons (δ 12–13 ppm, broad). ¹³C NMR confirms nitro (C-NO₂, δ 140–150 ppm) and COOH (δ 170 ppm) groups .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity .

Q. How can discrepancies in spectroscopic data for 3-nitrobenzoic acid derivatives be resolved?

  • Methodological Answer :
  • Cross-validation : Compare experimental data with computational models (e.g., PubChem’s InChI/SMILES descriptors) or databases like NIST Chemistry WebBook .
  • Purity checks : Recrystallize samples and repeat spectroscopy. Impurities (e.g., residual solvents) may cause peak shifts .
  • Isotopic labeling : Use deuterated solvents to eliminate solvent interference in NMR .

Q. What strategies optimize the reduction of 3-nitrobenzoic acid to 3-aminobenzoic acid while minimizing byproducts?

  • Methodological Answer :
  • Catalytic hydrogenation : Use Pd/C or Raney Ni under H₂ gas (1–3 atm) in ethanol/water at 50–80°C .
  • Acidic conditions : Add HCl to stabilize the amine product and prevent oxidation.
  • Byproduct mitigation : Monitor pH (maintain ~3–4) to avoid diazonium salt formation. Post-reaction, filter catalyst and acidify to precipitate the product .

Q. What are the challenges in crystallizing 3-nitrobenzoic acid derivatives, and how can they be addressed?

  • Methodological Answer :
  • Solvent selection : Use mixed solvents (e.g., ethanol/water) to adjust solubility. Slow evaporation at 4°C promotes crystal growth .
  • Steric effects : Bulky substituents (e.g., trifluoroethoxy groups) may disrupt packing. Modify substituents or use co-crystallization agents .
  • Characterization : Single-crystal X-ray diffraction resolves dihedral angles and confirms molecular conformation .

Data Contradiction Analysis

Q. How should researchers address conflicting reactivity data for 3-nitrobenzoic acid in basic vs. acidic media?

  • Methodological Answer :
  • Controlled experiments : Repeat reactions under standardized conditions (e.g., pH 2 vs. pH 12) to isolate pH-dependent pathways.
  • Mechanistic studies : Use isotopic tracing (e.g., ¹⁵N-labeled nitro groups) to track nitro reduction or displacement reactions .
  • Literature review : Cross-reference PubChem, NIST, and peer-reviewed syntheses to identify consensus protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.